molecular formula C10H12N4S B1506107 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol CAS No. 90871-44-6

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

Cat. No.: B1506107
CAS No.: 90871-44-6
M. Wt: 220.3 g/mol
InChI Key: CZLLKDKCZOQTIG-UHFFFAOYSA-N
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Description

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H12N4S It is a derivative of triazole, a class of heterocyclic aromatic organic compounds, and contains a pyridine ring and a thiol group

Biochemical Analysis

Biochemical Properties

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially modulating the response of cells to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes in metabolic pathways, leading to an accumulation of certain metabolites. Alternatively, it may activate enzymes, enhancing the flux through particular pathways and altering the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may target the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol typically involves the reaction of propyl hydrazine with pyridine-3-carboxylic acid chloride followed by cyclization under acidic conditions. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides.

Major Products Formed:

  • Oxidation: 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-sulfonic acid

  • Reduction: 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-amine

  • Substitution: Alkylated derivatives of the compound

Scientific Research Applications

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

  • 4-Propyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol

  • 4-Propyl-5-pyridin-3-YL-1,2,4-triazole-3-thiol

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Properties

IUPAC Name

4-propyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLLKDKCZOQTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650855
Record name 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90871-44-6
Record name 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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